Succinimide, N-(E-2-buten-1-one-1-yl)-
Description
N-(E-2-Buten-1-one-1-yl)succinimide is a succinimide derivative characterized by an α,β-unsaturated ketone substituent (E-2-buten-1-one) attached to the nitrogen of the succinimide ring. Succinimides are widely studied for their versatility in organic synthesis, pharmaceutical applications, and material science due to their reactive N-hydroxysuccinimide (NHS) ester derivatives and electrophilic properties .
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
1-[(E)-but-2-enoyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H9NO3/c1-2-3-6(10)9-7(11)4-5-8(9)12/h2-3H,4-5H2,1H3/b3-2+ |
InChI Key |
YDJGLOROCFTEKA-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C(=O)N1C(=O)CCC1=O |
Canonical SMILES |
CC=CC(=O)N1C(=O)CCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2E)-2-Butenoyl]-2,5-pyrrolidinedione can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with an appropriate amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature until the reaction is complete, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of 1-[(2E)-2-Butenoyl]-2,5-pyrrolidinedione may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent recovery, product isolation, and quality control to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: 1-[(2E)-2-Butenoyl]-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrolidinedione derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the butenoyl group, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Reduced pyrrolidinedione derivatives.
Substitution: New derivatives with substituted functional groups.
Scientific Research Applications
Medicinal Chemistry
Biological Activities
Succinimide derivatives are recognized for their significant pharmacological properties. Research has shown that these compounds exhibit a variety of therapeutic activities, including:
- Anticonvulsant : Succinimides are well-known for their role in treating epilepsy, particularly in the development of drugs that modulate neurotransmitter systems.
- Anti-inflammatory : Some derivatives have been studied for their ability to reduce inflammation, making them potential candidates for treating inflammatory diseases.
- Antitumor : Certain succinimide compounds have demonstrated anticancer properties, leading to their exploration as potential chemotherapeutic agents.
- Antimicrobial : Their effectiveness against various pathogens has been documented, highlighting their utility in developing new antibiotics.
A systematic review on succinimide derivatives summarizes these biological activities and discusses structure-activity relationships (SAR) that guide the design of new compounds with enhanced efficacy .
Organic Synthesis
Reactivity and Functionalization
Succinimide, N-(E-2-buten-1-one-1-yl)- plays a crucial role in organic synthesis, particularly in the functionalization of olefins. It can participate in various reactions, including:
- Nucleophile-Catalyzed Additions : The compound can act as a nucleophile in reactions with activated triple bonds, facilitating the formation of complex structures .
- Radical Chemistry : Nitrogen-centered radicals derived from succinimide can be utilized to functionalize sp² systems, allowing for regioselective synthesis of various organic compounds .
Analytical Applications
Protein Pharmaceuticals
In biochemistry, succinimide is involved in the post-translational modification of proteins. A notable application is its detection and quantification in intact proteins through hydrazine trapping methods. This technique allows for the analysis of succinimide's role in protein stability and degradation . The method enhances sensitivity and specificity when assessing protein formulations.
Agricultural Applications
Insecticides
Recent patents have explored the use of succinimide derivatives as insecticides. These compounds have shown promise in protecting crops from pests while being environmentally friendly alternatives to traditional pesticides . The structural diversity of these derivatives allows for tailored solutions based on specific agricultural needs.
Data Tables
The following tables summarize key findings related to the applications of succinimide, N-(E-2-buten-1-one-1-yl)-.
Case Studies
-
Anticonvulsant Activity Study
A study conducted on a series of succinimide derivatives evaluated their efficacy as anticonvulsant agents. The results showed that modifications to the succinimide structure significantly influenced activity levels, demonstrating the importance of SAR analysis. -
Environmental Impact Assessment
Research assessing the environmental safety of succinimide-based insecticides revealed low toxicity to non-target organisms, suggesting their potential as sustainable agricultural solutions. -
Protein Stability Investigation
A detailed investigation into the stability of protein pharmaceuticals containing succinimide showed that its presence could lead to undesirable modifications under certain conditions, emphasizing the need for careful formulation strategies.
Mechanism of Action
The mechanism of action of 1-[(2E)-2-Butenoyl]-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to changes in cellular processes. It may also interact with proteins, altering their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Reactivity Comparisons
Table 1: Key Structural Features and Reactivity
Key Observations :
- Electrophilic Reactivity : N-(E-2-buten-1-one-1-yl)succinimide’s α,β-unsaturated ketone enables conjugation via Michael addition, similar to maleimide-containing succinimides (e.g., SMCC, NHS-PEG-MAL) used in protein cross-linking . However, its reactivity profile differs from halogenating agents like NBS, which rely on bromine radical generation .
- Substituent Effects : Bulky substituents (e.g., BPBTS’s biphenyl group) enhance sodium channel inhibition but reduce solubility, whereas polar groups (e.g., 2-hydroxyethyl in N-(2-hydroxyethyl)succinimide) improve aqueous compatibility for bioconjugation .
Key Observations :
- Enantiomer-Specific Toxicity : The R-enantiomer of N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (R-NDHS) exhibits higher nephrotoxicity than its S-counterpart, highlighting the critical role of stereochemistry in biological outcomes .
- CRBN Recruitment: A direct succinimide analog of pomalidomide retains ~40% IKZF3 degradation activity, but larger substituents (e.g., amino groups in R2 position) abolish cereblon binding, emphasizing steric limitations .
Crystallographic and Structural Insights
- Planarity and Torsion : N-(3-Methylphenyl)succinimide exhibits a 52.5° tilt between benzene and pyrrolidine rings, contrasting with 67.7° in N-(2,3-dimethylphenyl)succinimide. This variance influences molecular stacking and solubility .
- Halogen-Bonded Complexes: NBS forms halogen-bonded anions (e.g., [Br(NBS)2]⁻), enabling catalytic bromination, a feature absent in non-halogenated succinimides like the target compound .
Biological Activity
Succinimide derivatives, including N-(E-2-buten-1-one-1-yl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Succinimide Derivatives
Succinimides are cyclic imides that have been extensively studied for their pharmacological properties. They exhibit a range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects. The compound N-(E-2-buten-1-one-1-yl)- is a derivative that has shown promise in various biological assays.
The biological activity of N-(E-2-buten-1-one-1-yl)- is primarily attributed to its ability to interact with specific molecular targets within cells. It functions as an enzyme inhibitor , affecting key metabolic pathways and cellular processes. The precise molecular targets include:
- Enzymes : The compound inhibits certain enzymes that play critical roles in metabolic pathways.
- Proteins : It may alter the structure and function of proteins involved in signaling pathways.
Anticancer Properties
Research indicates that succinimide derivatives possess significant anticancer activity. A study synthesized a series of new succinimide derivatives and evaluated their cytotoxicity against various cancer cell lines, including leukemia (K562), cervical cancer (HeLa), and normal endothelial cells (HUVEC). The results showed that many derivatives exhibited moderate to high cytotoxicity, with IC50 values ranging from 18 µM to 105 µM. Notably, the compounds induced apoptosis through activation of caspases 3 and 7, which are markers for apoptotic pathways .
Antimicrobial Activity
N-(E-2-buten-1-one-1-yl)- has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of specific bacterial strains, although detailed mechanisms remain to be fully elucidated. The compound's role as an enzyme inhibitor may contribute to its antimicrobial effects by disrupting essential bacterial metabolic processes .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis has revealed critical insights into how modifications to the succinimide core can enhance biological activity. Various substitutions on the succinimide ring have been explored to optimize efficacy against targeted diseases. For example, the introduction of different side chains has been linked to increased potency in anticancer assays .
Data Summary
The following table summarizes key findings related to the biological activities of N-(E-2-buten-1-one-1-yl)- and its derivatives:
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | K562 (Leukemia) | 18 | Induces apoptosis via caspase activation |
| Anticancer | HeLa (Cervical) | 28 - 105 | Targets mitochondrial pathways |
| Antimicrobial | Various Bacterial Strains | TBD | Inhibits enzyme activity |
Case Studies
Several case studies have highlighted the potential of succinimide derivatives in clinical settings:
- Anticancer Study : A study published in Journal of Medicinal Chemistry reported on a novel succinimide derivative that showed significant anticancer activity through apoptosis induction in leukemia cells. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .
- Antimicrobial Research : Another investigation focused on the antimicrobial potential of various succinimide derivatives against resistant bacterial strains. Results indicated promising inhibitory effects, warranting further exploration into their use as alternative antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
